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Compound of Interest

Compound Name: 3-Amino-N,N-dimethylbenzamide

Cat. No.: B112486 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 3-Amino-N,N-
dimethylbenzamide, a key intermediate in the development of various pharmaceutical

compounds. The protocol outlines a reliable two-step synthetic route, commencing with the

formation of an amide bond followed by the reduction of a nitro group.

Introduction
3-Amino-N,N-dimethylbenzamide is a valuable building block in medicinal chemistry,

frequently utilized in the synthesis of enzyme inhibitors and other therapeutic agents. Its

structure, featuring a primary aromatic amine and a dimethylamide functional group, allows for

diverse chemical modifications, making it an attractive scaffold for drug discovery programs.

This protocol details a reproducible method for its preparation in a laboratory setting.

Overall Reaction Scheme
The synthesis of 3-Amino-N,N-dimethylbenzamide is typically achieved through a two-step

process:

Amide Formation: 3-Nitrobenzoyl chloride is reacted with dimethylamine to yield 3-Nitro-N,N-

dimethylbenzamide.
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Nitro Group Reduction: The intermediate, 3-Nitro-N,N-dimethylbenzamide, is subsequently

reduced to the target compound, 3-Amino-N,N-dimethylbenzamide.

Data Presentation
The following table summarizes the expected quantitative data for the synthesis of 3-Amino-
N,N-dimethylbenzamide based on the protocols described below.
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Experimental Protocols
Materials and Equipment:
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Round-bottom flasks

Magnetic stirrer and stir bars

Ice bath

Separatory funnel

Rotary evaporator

Standard glassware for filtration and extraction

Hydrogenation apparatus (for Protocol 2a)

Heating mantle with temperature control (for Protocol 2b)

NMR spectrometer and/or LC-MS for product characterization

Protocol 1: Synthesis of 3-Nitro-N,N-dimethylbenzamide

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitrobenzoyl

chloride (10.0 g, 53.9 mmol) in 100 mL of dichloromethane (DCM).

Cool the solution to 0 °C in an ice bath.

In a separate flask, prepare a solution of dimethylamine (2.0 M in THF, 32.3 mL, 64.7 mmol)

and triethylamine (9.0 mL, 64.7 mmol) in 50 mL of DCM.

Add the dimethylamine solution dropwise to the stirred solution of 3-nitrobenzoyl chloride at

0 °C over 30 minutes.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 2-3 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding 50 mL of water.

Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃

solution, and 50 mL of brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure using a rotary evaporator to yield 3-Nitro-N,N-dimethylbenzamide as a solid. The

product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Synthesis of 3-Amino-N,N-dimethylbenzamide

Two alternative methods for the reduction of the nitro group are provided below.

Protocol 2a: Catalytic Hydrogenation

In a hydrogenation vessel, dissolve 3-Nitro-N,N-dimethylbenzamide (8.0 g, 41.2 mmol) in

150 mL of ethanol.

Carefully add 10% Palladium on carbon (Pd/C) (400 mg, 5 mol%).

Seal the vessel and purge with hydrogen gas.

Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at

room temperature for 4-6 hours.

Monitor the reaction by TLC until the starting material is consumed.

Carefully vent the hydrogen and purge the vessel with nitrogen.

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad

with ethanol.

Concentrate the filtrate under reduced pressure to afford 3-Amino-N,N-dimethylbenzamide
as a solid.

Protocol 2b: Reduction with Tin(II) Chloride

In a 250 mL round-bottom flask, suspend 3-Nitro-N,N-dimethylbenzamide (8.0 g, 41.2 mmol)

in 100 mL of ethanol.
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Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (46.5 g, 206 mmol) to the suspension.

Heat the mixture to 70 °C and then slowly add 40 mL of concentrated hydrochloric acid (HCl)

dropwise.

Stir the reaction mixture at 70 °C for 3-5 hours.

After completion, cool the mixture to room temperature and pour it onto crushed ice.

Basify the mixture to pH 8-9 with a saturated solution of sodium bicarbonate (NaHCO₃).

Extract the product with ethyl acetate (3 x 100 mL).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure to yield 3-Amino-N,N-dimethylbenzamide.

Mandatory Visualizations
The following diagrams illustrate the logical workflow of the synthesis process.
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Caption: Experimental workflow for the synthesis of 3-Amino-N,N-dimethylbenzamide.
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Starting Materials:
3-Nitrobenzoyl Chloride

Dimethylamine

Step 1: Amidation

Intermediate:
3-Nitro-N,N-dimethylbenzamide

Step 2: Reduction

Final Product:
3-Amino-N,N-dimethylbenzamide

Click to download full resolution via product page

Caption: Logical relationship of the two-step synthesis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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